![molecular formula C10H9BrMgN2 B14878626 3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound features a phenyl group substituted with an imidazole moiety, which is bonded to a magnesium bromide unit. The presence of THF as a solvent stabilizes the Grignard reagent and facilitates its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]bromobenzene+Mg→3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted in stainless steel or glass-lined reactors to ensure purity and prevent contamination. The use of high-purity starting materials and solvents is crucial to achieve high yields and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: The reagent can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst (e.g., nickel or palladium) to form new carbon-carbon bonds.
Coupling Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Applications De Recherche Scientifique
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Employed in the development of new drug candidates by facilitating the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The imidazole moiety may also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium Chloride: Similar structure but different halide, which can affect reactivity and solubility.
Imidazole-Substituted Grignard Reagents: Other derivatives with different substituents on the imidazole ring.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide is unique due to the presence of both the phenyl and imidazole groups, which confer distinct reactivity and coordination properties. This makes it a valuable reagent in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
magnesium;1-(phenylmethyl)imidazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.BrH.Mg/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLYTADATAZGNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
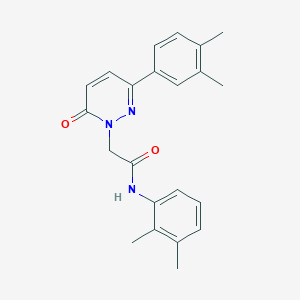
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
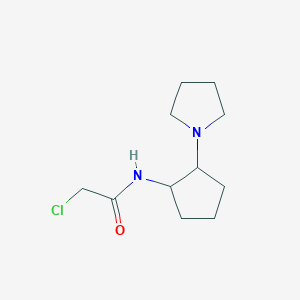
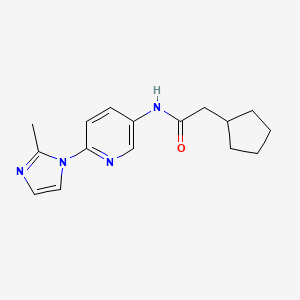


![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)

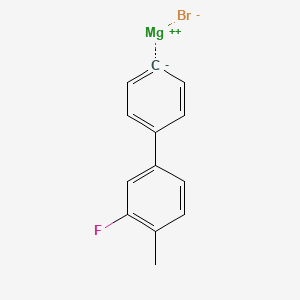
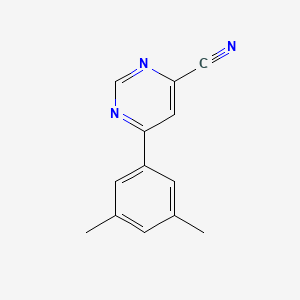
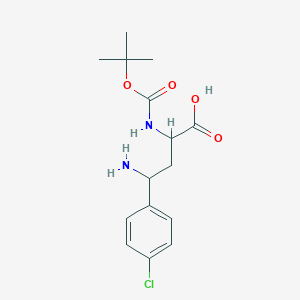
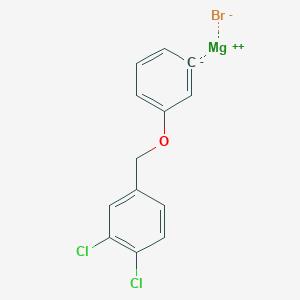
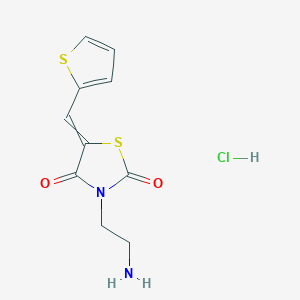
![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
